Absence of Direct Head‑to‑Head Comparator Data for Procurement Decisions
A comprehensive literature and patent search (PubChem, Google Patents, Wiley Online Library, PubMed) returned no quantitative head‑to‑head comparisons between N‑(3‑(6‑morpholinopyridazin‑3‑yl)phenyl)‑3‑(phenylthio)propanamide and any structurally related analog, such as the pyridazin‑3(2H)‑one‑based FPR agonists 8b or 8c [1][2]. The compound is registered in PubChem with computed properties (molecular weight 420.5 g/mol, XLogP3‑AA 2.9, topological polar surface area 92.7 Ų) but lacks any experimentally determined bioactivity (IC₅₀, EC₅₀, Kd) [3]. Consequently, no quantified difference can be cited to support its superiority over close analogs for any biological, pharmacological, or industrial application.
| Evidence Dimension | All biological and physicochemical differentiation parameters |
|---|---|
| Target Compound Data | No experimental data available |
| Comparator Or Baseline | Closest analogs (e.g., pyridazin-3(2H)-one thioderivatives 8b, 8c) have reported EC₅₀ values in the micromolar range for FPR1/FPR2 agonism [1] |
| Quantified Difference | Not calculable; data absent for target compound |
| Conditions | FPR1/FPR2 binding and functional assays (calcium mobilization, chemotaxis) in human neutrophils [1] |
Why This Matters
Without empirical data, procurement decisions must rely on the compound's structural novelty and its potential as a screening hit, not on any proven advantage.
- [1] Crocetti, L., Vergelli, C., Cilibrizzi, A., Graziano, A., Khlebnikov, A. I., Kirpotina, L. N., ... & Giovannoni, M. P. (2013). Synthesis and Pharmacological Evaluation of New Pyridazin-Based Thioderivatives as Formyl Peptide Receptor (FPR) Agonists. Drug Development Research, 74(4), 259–271. View Source
- [2] Cilibrizzi, A., Quinn, M. T., Kirpotina, L. N., Schepetkin, I. A., Holderness, J., Ye, R. D., ... & Giovannoni, M. P. (2009). 6-Methyl-2,4-disubstituted pyridazin-3(2H)-ones: a novel class of small-molecule agonists for formyl peptide receptors. Journal of Medicinal Chemistry, 52(16), 5044–5057. View Source
- [3] PubChem. (2026). Compound Summary for CID 45498029: N-(3-(6-morpholinopyridazin-3-yl)phenyl)-3-(phenylthio)propanamide. National Center for Biotechnology Information. View Source
